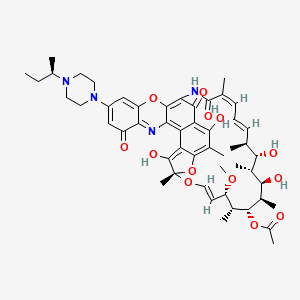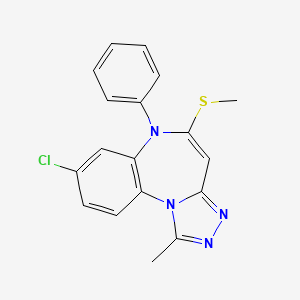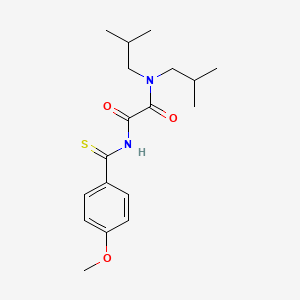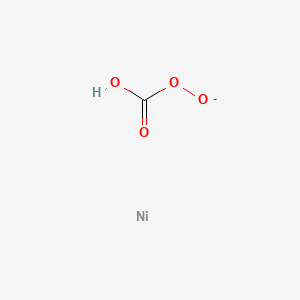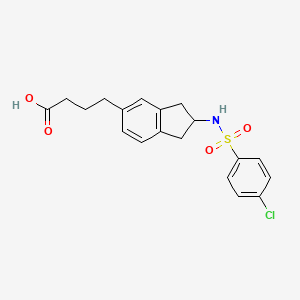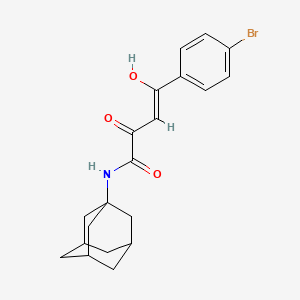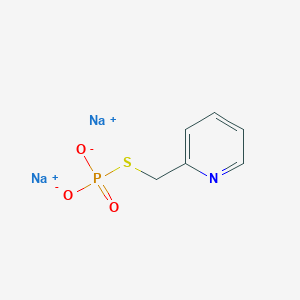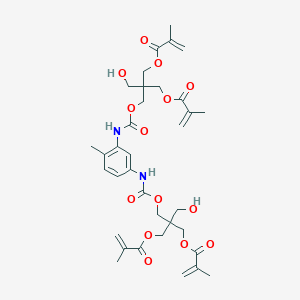
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, benzylidene, and indolizin-ium iodide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indolizin-ium core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This is achieved through a condensation reaction with 2,5-dimethoxybenzaldehyde.
Methylation and iodination: The final steps involve methylation of the nitrogen atoms and iodination to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzylidene group can yield the corresponding benzyl group.
科学研究应用
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe for imaging biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide depends on its specific application. For example, if it is used as a fluorescent probe, its mechanism of action would involve the absorption and emission of light at specific wavelengths. If it is investigated for its therapeutic properties, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and modulation of specific pathways.
相似化合物的比较
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can be compared with other similar compounds, such as:
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium chloride
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium bromide
These compounds share a similar core structure but differ in the nature of the counterion (iodide, chloride, bromide). The choice of counterion can affect the compound’s solubility, stability, and reactivity, highlighting the uniqueness of each compound.
属性
CAS 编号 |
123202-75-5 |
|---|---|
分子式 |
C26H24IN3O2 |
分子量 |
537.4 g/mol |
IUPAC 名称 |
(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-2,3-dimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium;iodide |
InChI |
InChI=1S/C26H24N3O2.HI/c1-17-27-26-22(28(17)2)12-13-29-23(15-19-14-20(30-3)10-11-25(19)31-4)21(16-24(26)29)18-8-6-5-7-9-18;/h5-16H,1-4H3;1H/q+1;/p-1/b23-15-; |
InChI 键 |
WXSBAZGRXQAMNP-HNALGXGESA-M |
手性 SMILES |
CC1=NC2=C3C=C(/C(=C/C4=C(C=CC(=C4)OC)OC)/N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
规范 SMILES |
CC1=NC2=C3C=C(C(=CC4=C(C=CC(=C4)OC)OC)N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


